molecular formula C12H15NO3 B14932084 Morpholine, 4-(p-methoxybenzoyl)- CAS No. 7504-58-7

Morpholine, 4-(p-methoxybenzoyl)-

Cat. No.: B14932084
CAS No.: 7504-58-7
M. Wt: 221.25 g/mol
InChI Key: NQXDFSXYFLBDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxyphenyl)-morpholin-4-ylmethanone is an organic compound that features a morpholine ring attached to a methanone group, which is further connected to a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)-morpholin-4-ylmethanone typically involves the reaction of 4-methoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of (4-methoxyphenyl)-morpholin-4-ylmethanone can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxyphenyl)-morpholin-4-ylmethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including enzyme inhibition and receptor binding.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-Methoxyphenylacetylene

Uniqueness

(4-Methoxyphenyl)-morpholin-4-ylmethanone is unique due to the presence of both a morpholine ring and a methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

CAS No.

7504-58-7

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(4-methoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H15NO3/c1-15-11-4-2-10(3-5-11)12(14)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3

InChI Key

NQXDFSXYFLBDHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.